molecular formula C11H12ClNO2 B13193870 3-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde

3-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde

Cat. No.: B13193870
M. Wt: 225.67 g/mol
InChI Key: BBMYBYBJHCDZPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-4-nitrobenzaldehyde with 3-hydroxy-3-methylazetidine under specific conditions to yield the desired product . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The hydroxy-methylazetidine group plays a crucial role in binding to active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(3-hydroxy-3-methylpyrrolidin-1-yl)benzaldehyde
  • 3-Chloro-4-(3-hydroxy-3-methylpiperidin-1-yl)benzaldehyde

Uniqueness

3-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is unique due to its azetidine ring, which imparts distinct chemical properties compared to pyrrolidine or piperidine analogs. This uniqueness makes it valuable for specific research applications where the azetidine ring’s steric and electronic effects are desired .

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

3-chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde

InChI

InChI=1S/C11H12ClNO2/c1-11(15)6-13(7-11)10-3-2-8(5-14)4-9(10)12/h2-5,15H,6-7H2,1H3

InChI Key

BBMYBYBJHCDZPH-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)C2=C(C=C(C=C2)C=O)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.